![molecular formula C12H17NO2 B14391091 Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester CAS No. 88343-38-8](/img/structure/B14391091.png)
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester, also known as ethyl N-(2-isopropylphenyl)carbamate, is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to the carbamate moiety. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester typically involves the reaction of 2-isopropylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-isopropylaniline+ethyl chloroformate→ethyl N-(2-isopropylphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The isopropyl group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.
Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Hydrolysis: Formation of 2-isopropylphenylcarbamic acid.
Substitution: Formation of substituted derivatives, such as nitro or halogenated compounds.
Oxidation: Formation of 2-isopropylphenyl alcohol or 2-isopropylphenyl ketone.
Applications De Recherche Scientifique
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the modulation of biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
Carbamic acid, [2-(1-methylethyl)phenyl]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, [2-(1-methylethyl)phenyl]-, isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.
Propriétés
Numéro CAS |
88343-38-8 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl N-(2-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clé InChI |
PBUJWBSHZQJNSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=CC=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


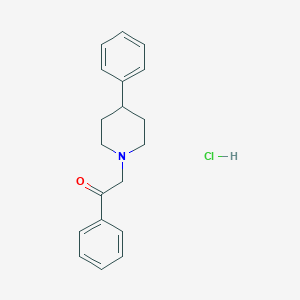
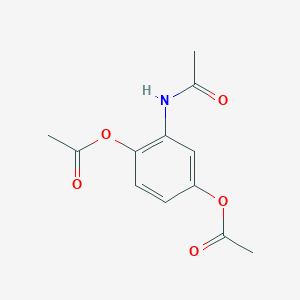

![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
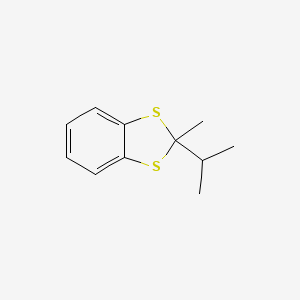
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
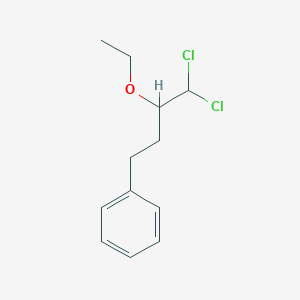
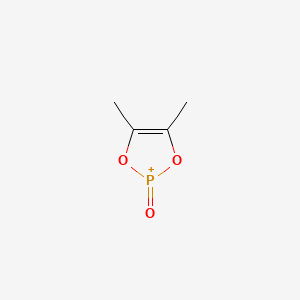
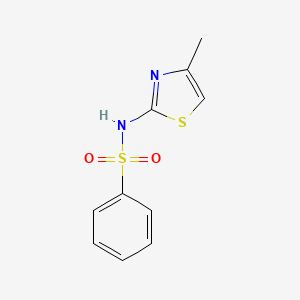
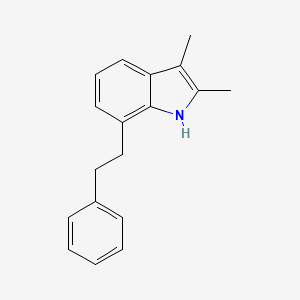
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
